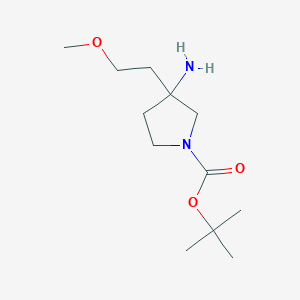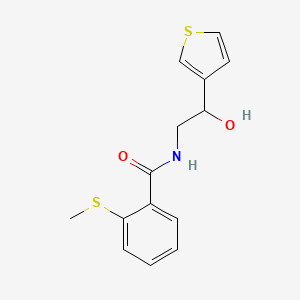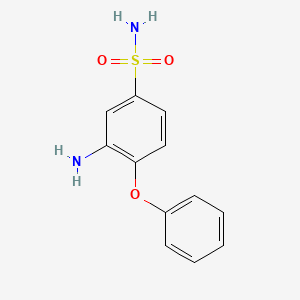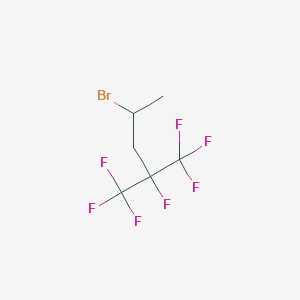
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluoro-Nitro Compounds : The compound has been involved in the synthesis of various fluoro-nitro compounds. For instance, reactions of similar bromo-fluoro-nitropropanes with difluoramine have led to the creation of different fluorinated compounds, which are crucial for advancing the understanding and applications of fluoro-chemistry (Baum, Maucieri, & Grakauskas, 1966).
Investigations in Cycloaddition Reactions : The compound is a potential candidate for cycloaddition reactions. Similar bromo-pentanone compounds have been used in generating oxallyl intermediates in tetrafluoro-1-propanol, showcasing the compound's role in complex organic synthesis processes (Föhlisch, Gehrlach, & Geywitz, 1987).
Understanding Basicity of Aryllithiums : Research involving structurally similar aryllithium compounds has provided insights into the effects of substituents like trifluoromethyl on the basicity of aryllithiums. Such studies are essential for understanding the reactivity and stability of organolithium compounds in different chemical environments (Gorecka-Kobylinska & Schlosser, 2009).
Study of Steric Effects in Chemical Reactions : The compound's structural analogs have been used to study the steric effects in chemical reactions, especially involving the trifluoromethyl group. Understanding these effects is crucial for designing and synthesizing molecules with desired chemical properties (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Role in Material Science and Polymer Chemistry
- Development of Fluorinated Polymers : The compound and its related chemicals are pivotal in the development of fluorinated polymers. Research involving similar bromo-fluorinated alkenes has led to the synthesis of novel polymeric materials with unique properties, useful in various industrial applications (Guiot, Néouze, Sauguet, Améduri, & Boutevin, 2005).
properties
IUPAC Name |
4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF7/c1-3(7)2-4(8,5(9,10)11)6(12,13)14/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIQEGCPZYABQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

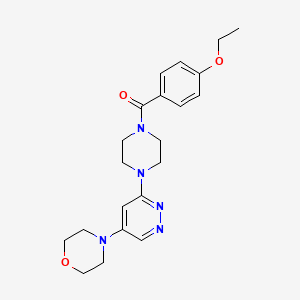
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)

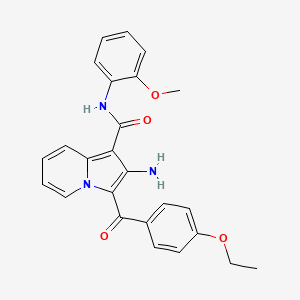
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)
